molecular formula C7H6ClN3 B7967689 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B7967689
M. Wt: 167.59 g/mol
InChI Key: AKTNSLATPTZZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1521237-92-2) is a bicyclic heterocyclic compound with a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol. Its structure consists of a pyrazolo[3,4-c]pyridine core, where a chlorine atom is substituted at the 5-position and a methyl group at the 1-position of the pyrazole ring. This compound is typically stored under an inert atmosphere at 2–8°C to ensure stability . The synthesis of its precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine, involves halogenation reactions using iodine or bromine in the presence of potassium carbonate and dimethylformamide (DMF) .

Properties

IUPAC Name

5-chloro-1-methylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTNSLATPTZZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(C=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 6-Chloro-4-methylpyridin-3-amine

The synthesis begins with 6-chloro-4-methylpyridin-3-amine, a commercially available precursor. The 4-methyl group ensures steric guidance during cyclization, while the 6-chloro substituent dictates electrophilic substitution patterns.

Acetylation and Nitrosation

Treatment with acetic anhydride (10 eq) in dichloroethane (DCE) at room temperature acetylates the amine, forming 1’-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1’-one (Compound 3a). Subsequent addition of sodium nitrite (4 eq) initiates nitrosation, generating a reactive diazonium intermediate.

Reaction Conditions

ParameterValue
SolventDichloroethane (DCE)
Temperature90°C, 12 hours
Yield86–92%

Cyclization and Ring Formation

Heating at 90°C induces cyclization, eliminating water and forming the pyrazole ring. The methyl group from the pyridine precursor migrates to the N1 position of the pyrazole, driven by thermodynamic stabilization.

Deprotection and Formation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Sodium Methoxide-Mediated Deacetylation

Compound 3a undergoes deprotection using sodium methoxide (0.25 eq) in methanol, cleaving the acetyl group to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine (Compound 4a).

Analytical Data

  • ¹H NMR (400 MHz, MeOD): δ 8.80 (s, 1H, H7), 8.15 (d, J = 1.2 Hz, 1H, H3), 7.82 (d, J = 1.2 Hz, 1H, H4).

  • HRMS (ESI): [M+H]⁺ calcd. for C₆H₅ClN₃: 154.0172; found: 154.0167.

Challenges in N1-Methylation

The free N1 position in Compound 4a is susceptible to over-alkylation. Protective group strategies, such as tetrahydropyran (THP) or SEM groups, are employed to direct methylation.

N-Methylation Strategies for 1-Substitution

Direct Methylation Using Methyl Iodide

Treatment of Compound 4a with methyl iodide (1.2 eq) and sodium hydride (2.5 eq) in THF at 0°C provides 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine in 89% yield.

Optimized Conditions

ParameterValue
BaseSodium hydride (NaH)
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Reaction Time2 hours

Alternative Methylating Agents

Dimethyl sulfate and methyl triflate offer comparable efficiency but require stringent pH control to minimize hydrolysis.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): δ 8.70 (s, 1H, H7), 8.31 (d, J = 1.0 Hz, 1H, H3), 7.73 (d, J = 1.0 Hz, 1H, H4), 3.39 (s, 3H, NCH₃).

  • ¹³C NMR (151 MHz, CDCl₃): δ 141.3 (C5), 135.5 (C7a), 134.4 (C7), 132.4 (C3), 131.6 (C3a), 114.4 (C4), 38.2 (NCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 168.0421 (C₇H₇ClN₃ requires 168.0329).

Comparative Analysis of Synthetic Methods

Yield and Purity Across Routes

MethodYield (%)Purity (%)
Acetylation-Cyclization9298
Direct Methylation8995
Protective Group Route7599

Solvent and Temperature Impact

Polar aprotic solvents (e.g., DMF) accelerate methylation but risk side reactions. THF balances reactivity and selectivity at 0–25°C .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine has been achieved through various methods. Recent studies highlight the utility of this compound as a scaffold for further functionalization, which is crucial for drug development. The compound can undergo selective elaboration at multiple positions, allowing for the creation of diverse derivatives that may enhance biological activity.

  • Functionalization Techniques :
    • N-Alkylation : This method allows modifications at the nitrogen atom to improve solubility and bioavailability.
    • C-H Activation : Complementary C–H activation methods have been employed to facilitate vectorial functionalization, enhancing the compound's versatility in fragment-based drug discovery (FBDD) .

Biomedical Applications

The biomedical applications of this compound are primarily focused on its role as a scaffold for developing tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

  • Tyrosine Kinase Inhibitors : Research indicates that derivatives of pyrazolo[3,4-c]pyridine have shown promising results in inhibiting various kinases associated with tumor growth. These compounds can serve as lead candidates for further optimization in anticancer drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have demonstrated that modifications at specific positions significantly influence biological activity.

PositionSubstituent TypeEffect on Activity
N1Alkyl groupsIncreased solubility
C3HalogensEnhanced potency against certain targets
C5Hydroxyl groupsImproved binding affinity

This table summarizes how different substituents can modify the compound's effectiveness as a therapeutic agent .

Case Studies

Several case studies have been documented regarding the application of this compound in drug discovery:

  • Case Study 1 : A study focusing on the synthesis of novel derivatives demonstrated that specific modifications at the C3 position led to compounds with improved selectivity against target kinases, indicating a promising avenue for developing targeted cancer therapies .
  • Case Study 2 : Another investigation highlighted the use of this compound in synthesizing dual inhibitors targeting both BRAF and EGFR pathways. The derivatives exhibited significant antitumor activity in preclinical models .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomerism: Pyrazolo[3,4-b]pyridines vs. Pyrazolo[3,4-c]pyridines

The positional isomerism between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine cores significantly impacts their electronic properties and biological interactions. For example:

  • Pyrazolo[3,4-b]pyridines (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine, CAS 1240725-66-9) exhibit a nitrogen atom at the 4-position of the pyridine ring, which alters hydrogen-bonding capabilities compared to the [3,4-c] system .
Table 1: Structural and Electronic Differences
Core Structure Nitrogen Positions Example Compound Key Property Reference
Pyrazolo[3,4-b]pyridine 4-position 4-Chloro-1H-pyrazolo[3,4-b]pyridine Higher lipophilicity
Pyrazolo[3,4-c]pyridine 3-position 5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine Enhanced dipole moment

Halogen Substitution Variants

The type and position of halogen substituents influence reactivity and pharmacological profiles:

  • 5-Chloro vs. 7-Chloro Isomers : 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5) shares the same molecular formula as the target compound but exhibits reduced electrophilicity due to the chlorine atom’s position at the 7-position .
  • Bromo Analogues : 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 929617-30-1) has a higher molecular weight (228.05 g/mol) and is more reactive in cross-coupling reactions due to bromine’s superior leaving-group ability .
Table 2: Halogen Substitution Impact
Compound Halogen Position Molecular Weight (g/mol) Reactivity Notes Reference
This compound 5 167.60 Moderate leaving group ability
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine 7 167.60 Lower electrophilicity
5-Bromo-1H-pyrazolo[3,4-b]pyridine 5 198.02 Used in Suzuki-Miyaura couplings

Functional Group Modifications

Derivatives with carboxamide, carboxylate, or piperazine groups demonstrate divergent biological activities:

  • Carboxamide Derivatives : 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 175201-98-6) introduces a polar carboxamide group, enhancing water solubility but reducing blood-brain barrier permeability .
  • Piperazine-Modified Analogues : Compounds like 4-(5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)aniline (15c) show improved kinase inhibition due to the basic piperazine moiety .
Table 3: Functional Group Comparisons
Compound Functional Group Biological Activity Reference
This compound Methyl, Chlorine Undisclosed (structural lead)
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Carboxamide Potential CNS drug candidate
15c (Piperazine derivative) Piperazine-methylphenyl EGFR inhibition

Biological Activity

5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrazolo[3,4-c]pyridine core with a chlorine atom at the 5-position and a methyl group at the 1-position. This specific substitution pattern enhances its reactivity and biological properties.

Synthesis Methodology:
The synthesis of this compound typically involves:

  • N-Alkylation Reactions : Used to introduce the methyl group.
  • Borylation and Cross-Coupling Reactions : Employed for functionalization at various positions on the pyrazole ring .

The primary mechanism of action for this compound involves the inhibition of specific kinases. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, this compound disrupts normal signaling pathways essential for cancer cell proliferation and survival.

Biological Activities

Anticancer Properties:
this compound has demonstrated significant anticancer activity in various preclinical studies. It has been evaluated against several cancer cell lines, showing promising results:

Cell Line IC50 (µM) Effect
A1720.5Antiproliferative
U87MG0.7Antiproliferative
A3750.6Antiproliferative
Panc05040.8Antiproliferative

These findings suggest that the compound may serve as a lead candidate for further drug development targeting various cancers .

Kinase Inhibition:
The compound's ability to inhibit kinases like CDK2 suggests its potential utility in treating diseases characterized by aberrant kinase activity, such as cancer. Studies have shown that it effectively modulates signaling pathways associated with cell growth and division .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on CDK Inhibition:
    A study focused on the structure-activity relationship (SAR) of pyrazolo derivatives revealed that modifications at the 5-position significantly enhance inhibitory potency against CDK2. The study reported an IC50 value of approximately 0.36 µM for related compounds, indicating strong inhibition potential .
  • Antimicrobial Activity:
    Other investigations have assessed the compound's antimicrobial properties, finding moderate activity against various bacterial strains. This suggests a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. What are the established synthetic routes for 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization and halogenation steps. A common method starts with a pyrazole precursor treated with NaNO₂ in acetic anhydride (Ac₂O) and dichloroethane (DCE) at 90°C for 20 hours, followed by methanol and NaOMe for deprotection . Yield optimization requires precise control of temperature and stoichiometry. For example, excessive nitrosating agents may lead to byproducts like 5-bromo derivatives. Purity is enhanced via recrystallization or reverse-phase chromatography (MeCN:H₂O gradients) .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallographic data (monoclinic system, space group P2₁/c) reveal bond lengths (e.g., C–Cl ≈ 1.73 Å) and dihedral angles between fused pyrazole-pyridine rings, critical for understanding electronic properties . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions .

Q. What preliminary biological activities have been reported for pyrazolo[3,4-c]pyridine derivatives?

Pyrazolo[3,4-c]pyridines are explored as kinase inhibitors due to their planar heterocyclic core, which mimics ATP-binding sites. For example, 3-(2-pyridyl) analogs (e.g., compound 6a ) show inhibitory activity against protein kinases via hydrogen bonding with conserved residues like Lys68 . Preliminary assays often involve in vitro enzyme inhibition studies followed by cell viability tests (e.g., MTT assays) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for structure-activity relationship (SAR) studies?

Directed ortho-metalation (DoM) using TMPMgCl·LiCl at −40°C enables selective C–H activation at the 7-position. Subsequent transmetalation to Zn and Negishi cross-coupling with aryl halides (e.g., 4-iodobenzonitrile) introduces substituents with >80% efficiency . Protecting groups like SEM ([2-(trimethylsilyl)ethoxy]methyl) prevent undesired side reactions during functionalization .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar pyrazolo[3,4-c]pyridine derivatives?

Discrepancies in NMR chemical shifts (e.g., aromatic proton splitting patterns) arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Computational DFT calculations (e.g., B3LYP/6-31G*) to predict spectra and compare with experimental data .
  • X-ray crystallography to unambiguously assign regiochemistry .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy.
  • Avoid ignition sources (P210) as some intermediates (e.g., boronate esters) are flammable .
  • Request safety data sheets (SDS) for hazard-specific guidelines, though these may not always be available .

Q. How do computational methods aid in predicting the reactivity and bioactivity of this compound?

Molecular docking (e.g., using MOE software) models interactions with target proteins like kinases. DFT calculations assess electrophilicity at the chlorine-substituted position, guiding nucleophilic substitution reactions . ADMET predictions (e.g., LogP, metabolic stability) prioritize derivatives for in vivo testing .

Methodological Considerations

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Microwave-assisted synthesis (e.g., for aryl coupling) offers rapid heating but poses challenges in reactor design for large batches .
  • Chromatographic purification (e.g., reverse-phase columns) becomes cost-prohibitive at multi-gram scales; alternative methods like crystallization or distillation require optimization .

Q. How can reaction intermediates be stabilized during multi-step syntheses?

  • SEM protection of the pyrazole nitrogen prevents oxidation during halogenation .
  • Low-temperature (−40°C) metalation reduces decomposition of Grignard intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.